1,4-Cyclohexanediol dimethacrylate is a chemical compound with the molecular formula . It is classified as a dimethacrylate monomer, which is commonly used in various polymerization processes. This compound is notable for its ability to form cross-linked polymers, making it valuable in materials science and engineering.
The compound can be synthesized from 1,4-cyclohexanediol, which serves as a precursor. The synthesis typically involves the reaction of 1,4-cyclohexanediol with methacrylic acid or its derivatives, leading to the formation of the dimethacrylate structure.
1,4-Cyclohexanediol dimethacrylate falls under the category of methacrylate esters. It is specifically recognized for its role in creating thermosetting polymers due to its cross-linking capabilities.
The synthesis of 1,4-cyclohexanediol dimethacrylate can be achieved through several methods:
The reaction conditions often include:
The molecular structure of 1,4-cyclohexanediol dimethacrylate features two methacrylate groups attached to a cyclohexane ring. The structural formula can be represented as follows:
1,4-Cyclohexanediol dimethacrylate participates in various chemical reactions, primarily through radical polymerization. The key reactions include:
The polymerization process involves:
The mechanism behind the action of 1,4-cyclohexanediol dimethacrylate primarily revolves around its ability to undergo free radical polymerization. Upon exposure to heat or UV light, initiators generate free radicals that react with the methacrylate groups, leading to chain growth and cross-linking.
The kinetics of this polymerization can be influenced by factors such as:
1,4-Cyclohexanediol dimethacrylate is utilized in various scientific and industrial applications:
The synthesis of 1,4-cyclohexanediol dimethacrylate (CHD-DMA) primarily proceeds via direct esterification of 1,4-cyclohexanediol (CHD) with methacrylic acid or transesterification using methacrylate esters (e.g., methyl methacrylate). Direct esterification employs stoichiometric ratios of CHD to methacrylic acid (typically 1:2.2–2.5) under acid catalysis. Solvent selection is critical; toluene or cyclohexane facilitates azeotropic water removal to drive equilibrium toward ester formation, achieving >90% conversion [7]. Transesterification routes utilize catalysts like titanium(IV) isopropoxide, with reaction temperatures optimized at 80–100°C to prevent Michael addition side reactions [7].
Table 1: Key Esterification Parameters for CHD-DMA Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
CHD:Methacrylic Acid | 1:2.2–2.5 | <2.2: Incomplete conversion; >2.5: Purification challenges |
Temperature | 90–110°C | Higher temperatures accelerate kinetics but risk oligomerization |
Catalyst Loading | 0.5–1.5 wt% (acidic) | Low: Slow reaction; High: Side products |
Reaction Time | 4–8 hours | Varies with catalyst activity |
Product isolation involves neutralization of acidic catalysts (e.g., with sodium carbonate), followed by vacuum distillation to remove unreacted methacrylic acid. The crude product is purified via silica gel chromatography, yielding >95% monomer purity [7].
Catalytic efficiency governs reaction rate and selectivity:
Precursor sourcing significantly influences catalytic routes: Petroleum-derived CHD (cis/trans mixture) is commercially dominant. However, sustainable routes utilize lignin hydrogenation; RANEY® Ni catalyzes the conversion of lignin-derived 2,6-dimethoxybenzoquinone to CHD at 86.5% yield, enabling bio-based CHD-DMA synthesis [9]. The stereochemistry of CHD (cis vs. trans isomers) affects monomer reactivity. Trans-CHD exhibits higher steric accessibility, accelerating methacrylation kinetics by ~15% compared to cis-CHD [5].
Table 2: Impact of CHD Stereochemistry on Methacrylation
Isomer Ratio (trans:cis) | Reaction Rate (×10⁻³ mol·L⁻¹·min⁻¹) | Final Yield (%) |
---|---|---|
25:75 | 1.8 | 82 |
50:50 | 2.1 | 88 |
75:25 | 2.6 | 93 |
Scalable production requires balancing kinetics, cost, and product stability:
Process intensification strategies include:
Table 3: Industrial-Scale Optimization Challenges and Solutions
Challenge | Mitigation Strategy | Outcome |
---|---|---|
Thermal polymerization | Inhibitor addition + controlled T <110°C | Monomer loss <5% |
Catalyst removal | Heterogeneous catalysts or neutralization | Acid residue <50 ppm |
Purification complexity | Short-path distillation under vacuum | Purity >98%; Color number <20 APHA |
Throughput limitations | Continuous-flow reactors | Production capacity +300% |
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